molecular formula C12H24N2 B13199585 1-Ethyl-2-(piperidin-3-yl)piperidine

1-Ethyl-2-(piperidin-3-yl)piperidine

Katalognummer: B13199585
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: FLXCSEVIJPITAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-(piperidin-3-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2-(piperidin-3-yl)piperidine typically involves the reaction of piperidine derivatives with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide or ethyl bromide as the ethylating agent in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

1-Ethyl-2-(piperidin-3-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-(piperidin-3-yl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-(piperidin-3-yl)piperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that differentiate it from other piperidine derivatives.

Eigenschaften

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

1-ethyl-2-piperidin-3-ylpiperidine

InChI

InChI=1S/C12H24N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h11-13H,2-10H2,1H3

InChI-Schlüssel

FLXCSEVIJPITAU-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCCC1C2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.